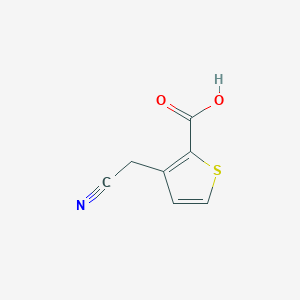

![molecular formula C13H17N3O2 B2493541 Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate CAS No. 1845698-42-1](/img/structure/B2493541.png)

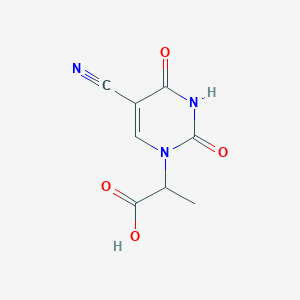

Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is a derivative of the heterocyclic compound benzotriazole . Benzotriazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of benzotriazole, a core component of the compound, involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers . Various structural analyses with UV, IR and 1 H-NMR spectra indicate that tautomer A is dominant .Chemical Reactions Analysis

Benzotriazole (BtH) reacts with aromatic aldehydes (ArCHO) in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes and acylboranes .Physical And Chemical Properties Analysis

The 1,2,3-triazoles has numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .科学的研究の応用

Optoelectronic Materials

Benzimidazole derivatives, including our title compound, have garnered attention due to their optoelectronic properties . These moieties possess fluorescence, making them suitable for use in organic solid-based luminescent materials. Specifically, in the context of organic light-emitting diodes (OLEDs), novel blue-emitting materials are of interest. Our compound could contribute to the development of efficient blue-emitting devices for full-color displays.

Drug Discovery and Biological Activities

1,2,3-Triazoles, despite being absent in nature, have wide-ranging applications. Our compound falls into this category. Triazoles exhibit diverse biological activities, including:

Organocatalysis and Ionic Liquids

The 1H-1,2,3-triazoles have been studied extensively as important heterocyclic compounds. They find applications in organocatalysis and ionic liquids . These areas involve catalytic reactions and solvent systems, respectively, where our compound’s structure may play a role.

Synthetic Organic Chemistry

Imidazoles, including our compound, are essential in synthetic organic chemistry. They serve as versatile intermediates for constructing complex molecules. Researchers explore novel methods for their regiocontrolled synthesis, which impacts drug development and other applications .

作用機序

Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Molecular docking study shows that the triazole moiety interacts with β-tubulin via H-bonding with numerous amino acids .

将来の方向性

Given the broad range of chemical and biological properties of imidazole and its derivatives, there is potential for the development of new drugs . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Improvement in cross breed atoms in the plan of new entities by substituting different pharmacophores in one structure that lead to mixes with expanded antimicrobial action .

特性

IUPAC Name |

ethyl 1-butylbenzotriazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-3-5-8-16-12-7-6-10(13(17)18-4-2)9-11(12)14-15-16/h6-7,9H,3-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRGICBWNWHDJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)C(=O)OCC)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

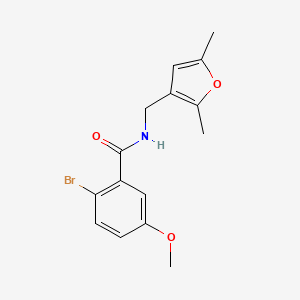

![1-[(3-fluorophenyl)acetyl]-4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2493459.png)

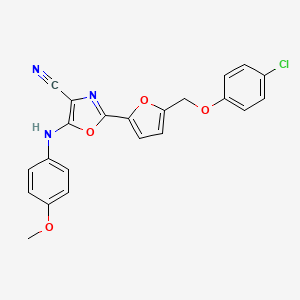

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2493463.png)

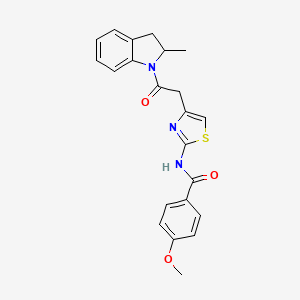

![(4E)-2-(4-Methoxyphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methylidene]isoquinoline-1,3-dione](/img/structure/B2493469.png)

![N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide](/img/structure/B2493478.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2493480.png)

![4-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2493481.png)